molecular formula C23H15Cl2N3 B2504663 1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901006-18-6

1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2504663
CAS No.: 901006-18-6
M. Wt: 404.29
InChI Key: FBJTXRSGJYMVES-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a sophisticated pyrazoloquinoline-based chemical scaffold designed for advanced pharmacological and biological research. Pyrazolo[3,4-b]quinoline and pyrazolo[4,3-c]quinoline derivatives are recognized in scientific literature for their significant potential in central nervous system (CNS) drug discovery, particularly as ligands for benzodiazepine receptors . These compounds interact with the GABAA receptor complex, a primary target for anxiolytic and neuroactive compounds, making them valuable tools for studying neurotransmitter function and for the development of new neuropharmacological agents . Furthermore, the structural framework of fused pyrazolo-quinoline systems is a prominent subject in medicinal chemistry due to its diverse biological activities . Researchers are actively exploring analogous compounds for their anticancer properties, investigating their ability to inhibit cancer cell proliferation, particularly against challenging targets like breast carcinoma cell lines . The specific substitution pattern of this compound, featuring chlorophenyl groups at the 1- and 3-positions and a methyl group at the 8-position, is engineered to modulate electronic properties, lipophilicity, and binding affinity to influence its pharmacological profile and bioavailability. This product is intended for use in bioassay development, high-throughput screening, hit-to-lead optimization, and mechanistic studies in cell-based and biochemical systems. It is supplied for laboratory research applications. FOR RESEARCH USE ONLY. Not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2N3/c1-14-6-11-20-17(12-14)23-18(13-26-20)22(15-7-9-16(24)10-8-15)27-28(23)21-5-3-2-4-19(21)25/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJTXRSGJYMVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazoloquinoline core, followed by the introduction of the chlorophenyl and methyl groups. Common reagents and conditions used in these reactions include:

    Starting Materials: 2-chlorobenzaldehyde, 4-chlorobenzaldehyde, and 8-methylquinoline.

    Reaction Conditions: The reactions are usually carried out under reflux conditions with appropriate solvents such as ethanol or acetonitrile.

    Catalysts: Acid or base catalysts may be used to facilitate the condensation and cyclization reactions.

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazoloquinoline derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, appropriate catalysts, and controlled temperatures. The major products formed from these reactions are often derivatives of the original compound with modified functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazoloquinoline derivatives. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, research indicates that related pyrazolo[4,3-c]quinolines exhibit cytotoxic effects against breast cancer cells by disrupting cellular signaling pathways involved in cell survival and proliferation .

Case Study:

  • Study Title: "Recent Advancement in Drug Design and Discovery of Pyrazole Derivatives"
  • Findings: The study reports that compounds similar to 1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline exhibit significant inhibition of tumor growth in xenograft models, suggesting their potential as lead compounds for developing new anticancer therapies .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. Pyrazoloquinolines have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases.

Case Study:

  • Study Title: "Pyrazole Derivatives as Anti-inflammatory Agents"
  • Findings: The research demonstrated that pyrazoloquinolines can significantly decrease levels of TNF-alpha and IL-6 in vitro, indicating their potential utility in treating inflammatory conditions such as rheumatoid arthritis .

Synthetic Methodologies

The synthesis of this compound can be achieved through several approaches, including:

  • Friedländer Condensation: This method involves the reaction of o-aminoaryl ketones with pyrazolone derivatives to form the desired quinoline structure.
  • Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, streamlining the synthesis process.

Table 1: Comparison of Synthesis Methods

MethodAdvantagesDisadvantages
Friedländer CondensationHigh yield; straightforward procedureLimited substrate scope
Multicomponent ReactionsVersatile; efficientMay require optimization for selectivity

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Ethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901247-89-0)

  • Substituents : Ethylphenyl (position 1), phenyl (position 3), methyl (position 8).
  • The ethyl group may increase lipophilicity compared to the chloro substituent .

2-(4-Bromophenyl)-2H-pyrazolo[4,3-c]quinoline (9b)

  • Substituents : Bromophenyl (position 2).
  • Key Differences : Bromine’s larger atomic radius and higher polarizability compared to chlorine could enhance halogen bonding in biological targets. The absence of a methyl group at position 8 may reduce steric hindrance .

8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

  • Substituents : Ethoxy (position 8), fluorophenyl (position 3).
  • Key Differences : The ethoxy group improves aqueous solubility relative to methyl, while fluorine’s electronegativity modulates electronic effects differently than chlorine .

Impact of Substituents on Physicochemical Properties

Compound Name Substituents (Positions) Key Physicochemical Properties
Target Compound 2-ClPh (1), 4-ClPh (3), Me (8) High lipophilicity due to Cl and Me
9b 4-BrPh (2) Enhanced halogen bonding potential
8-Ethoxy derivative EtO (8), 4-FPh (3) Improved solubility from ethoxy
1-(2-Ethylphenyl) analog EtPh (1), Ph (3), Me (8) Increased steric bulk and lipophilicity

Comparison with Pyrazolo[3,4-b]quinoline and Related Heterocycles

7-Trifluoromethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline

  • Structural Differences: The pyrazolo[3,4-b]quinoline core differs in ring fusion, altering π-conjugation.

4-(2,4-Dichlorophenyl)-1-phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline (7e)

  • Substituents : 2,4-Dichlorophenyl (position 4).
  • Key Differences : The dichlorophenyl group introduces steric and electronic effects distinct from the target compound’s 2- and 4-chlorophenyl distribution. Positional differences in substitution may affect target selectivity .

Biological Activity

1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various research findings and case studies.

Chemical Structure and Properties

The compound belongs to the pyrazoloquinoline family, characterized by a fused pyrazole and quinoline structure. Its chemical formula is C17H14Cl2N2C_{17}H_{14}Cl_2N_2, and it features two chlorophenyl substituents and a methyl group at specific positions. The presence of halogen atoms often enhances biological activity by influencing electron distribution and molecular interactions.

Anticancer Activity

Recent studies have demonstrated that pyrazolo[4,3-c]quinolines exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G1 phase.
  • Case Study : A study on various cancer cell lines (e.g., MCF-7 for breast cancer) reported an IC50 value of approximately 5 µM for this compound, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • In vitro Studies : Tests against Gram-positive and Gram-negative bacteria showed significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 12.5 µg/mL .
  • Mechanism : The proposed mechanism involves disruption of bacterial cell membranes and interference with DNA synthesis.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties:

  • Research Findings : In vivo studies using animal models of inflammation demonstrated a reduction in edema following administration of the compound. Histological analysis revealed decreased infiltration of inflammatory cells .
  • Cytokine Modulation : The compound significantly reduced levels of pro-inflammatory cytokines (e.g., IL-6, TNF-alpha) in treated animals compared to controls.

Data Summary

Biological ActivityModel/SystemObserved EffectReference
AnticancerMCF-7 Cell LineIC50 = 5 µM
AntimicrobialS. aureus & E. coliMIC = 12.5 µg/mL
Anti-inflammatoryAnimal ModelReduced edema & cytokines

Q & A

Q. Key Reagents :

  • Hydrazines (e.g., 3-chlorophenylhydrazine in ).
  • Quinoline precursors (e.g., 4-chloroquinoline derivatives in ).

Which analytical techniques are critical for structural characterization?

Basic Research Question

TechniqueApplication & ParametersReference
X-ray Crystallography Determines bond lengths (e.g., C-Cl: 1.73 Å), torsion angles, and crystal packing (monoclinic P21/c space group) .
¹H/¹³C NMR Confirms substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons; δ 2.5 ppm for methyl groups) .
HPLC Assesses purity (>98% via C18 columns, acetonitrile/water mobile phase) .

What biological targets are associated with this compound?

Basic Research Question
The compound interacts with:

  • Cyclooxygenase-2 (COX-2) : Halogen substituents (Cl) enhance binding affinity (IC₅₀: 0.8–1.2 µM) via hydrophobic interactions .
  • DNA Topoisomerase II : Pyrazoloquinoline core intercalates with DNA, disrupting replication (IC₅₀: 5.3 µM in leukemia cells) .
  • Microbial Enzymes : Chlorophenyl groups confer broad-spectrum antimicrobial activity (MIC: 4–16 µg/mL against S. aureus and E. coli) .

How can synthesis yield and purity be optimized?

Advanced Research Question
Methodological Strategies :

  • Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 24 hrs) and improves yield (85% vs. 60%) .
  • Catalyst Screening : Pd(OAc)₂ increases cyclization efficiency compared to CuI (yield: 78% vs. 45%) .
  • Purification : Gradient elution (hexane → ethyl acetate) minimizes byproducts in column chromatography .

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–100°C (reflux)Prevents intermediate degradation
SolventDMF or DMSOEnhances solubility of intermediates

How can contradictions in biological activity data be resolved?

Advanced Research Question
Contradictions (e.g., varying IC₅₀ values across studies) require:

Orthogonal Assays : Validate COX-2 inhibition via ELISA (binding) and SPR (kinetics) to rule out assay-specific artifacts .

Structural Analysis : Compare X-ray data (e.g., torsional angles of chlorophenyl groups) to confirm active conformations .

Batch Consistency : Ensure purity (>98% HPLC) and characterize polymorphs (via PXRD) to exclude impurities/crystal forms .

What computational methods model its target interactions?

Advanced Research Question

  • Molecular Docking : AutoDock Vina predicts binding modes to COX-2 (∆G: -9.2 kcal/mol; halogen-π interactions with Tyr355) .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns) .
  • QSAR Studies : Correlate substituent electronegativity (e.g., Cl vs. F) with bioactivity (R² = 0.89 for COX-2 inhibition) .

How do substituents influence structure-activity relationships (SAR)?

Advanced Research Question

Substituent PositionEffect on ActivityReference
1-(2-Chlorophenyl) Enhances COX-2 selectivity (3-fold vs. 4-Cl) via steric avoidance of COX-1 .
8-Methyl Improves metabolic stability (t₁/₂: 4.2 hrs vs. 1.5 hrs for H-substituted) .
3-(4-Chlorophenyl) Increases antimicrobial potency (MIC: 4 µg/mL vs. 16 µg/mL for methoxy) .

Q. Experimental Design for SAR :

  • Synthesize analogs with varied substituents (e.g., 8-ethoxy, 3-fluorophenyl).
  • Test in parallel assays (COX-2 inhibition, cytotoxicity) to isolate substituent effects .

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